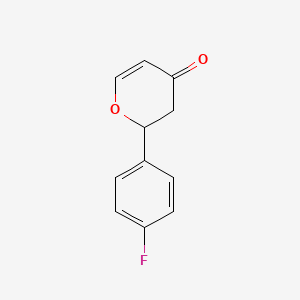![molecular formula C22H27N3O4 B14253027 Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 185609-78-3](/img/structure/B14253027.png)
Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core, a nitro group, and a piperidinylmethyl phenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by the introduction of the piperidinylmethyl phenoxypropyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the piperidinylmethyl phenoxypropyl side chain play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(1-piperidinylmethyl)benzamide
- N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}benzamide
- 4-Nitro-N-(3-pyridinyl)benzamide
Uniqueness
Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
185609-78-3 |
|---|---|
Molecular Formula |
C22H27N3O4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-nitro-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]benzamide |
InChI |
InChI=1S/C22H27N3O4/c26-22(19-8-10-20(11-9-19)25(27)28)23-12-5-15-29-21-7-4-6-18(16-21)17-24-13-2-1-3-14-24/h4,6-11,16H,1-3,5,12-15,17H2,(H,23,26) |
InChI Key |
QHRMEMAFLSGRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


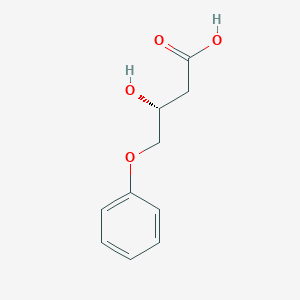


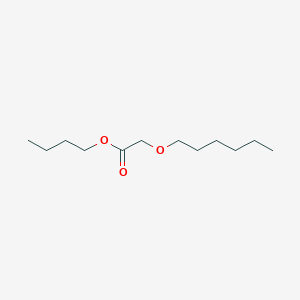
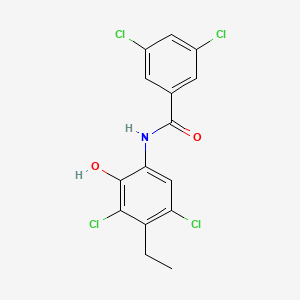
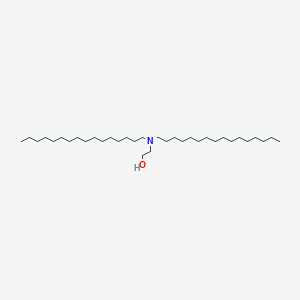
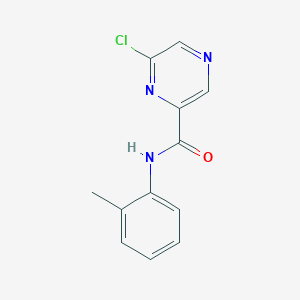
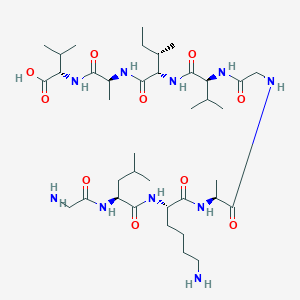
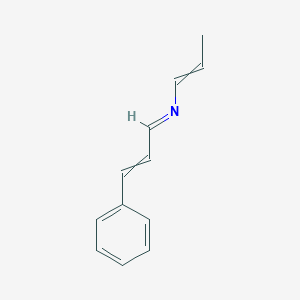
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
